molecular formula C26H30ClNO4 B12771190 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate CAS No. 86433-59-2

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate

Cat. No.: B12771190
CAS No.: 86433-59-2
M. Wt: 456.0 g/mol
InChI Key: SEIASSYHCMULCI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves several steps. The starting material, 4H-1-Benzopyran-8-carboxylic acid, is first esterified with 1-methyl-3-(1-piperidinyl)propanol under acidic conditions to form the ester. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as hydroxyl, amino, or alkoxy groups.

Scientific Research Applications

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylflavone-8-carboxylic acid: This compound shares a similar core structure but lacks the piperidinyl propyl ester group.

    Flavoxate hydrochloride: Another related compound with similar therapeutic applications but different substituents on the benzopyran ring.

Uniqueness

The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate lies in its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

86433-59-2

Molecular Formula

C26H30ClNO4

Molecular Weight

456.0 g/mol

IUPAC Name

4-piperidin-1-ylbutan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C26H29NO4.ClH/c1-18(14-17-27-15-7-4-8-16-27)30-26(29)22-13-9-12-21-23(28)19(2)24(31-25(21)22)20-10-5-3-6-11-20;/h3,5-6,9-13,18H,4,7-8,14-17H2,1-2H3;1H

InChI Key

SEIASSYHCMULCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)CCN3CCCCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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